2-(溴甲基)丙烯酸

描述

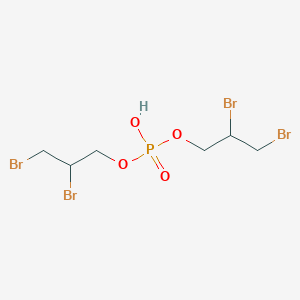

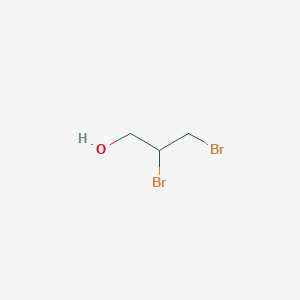

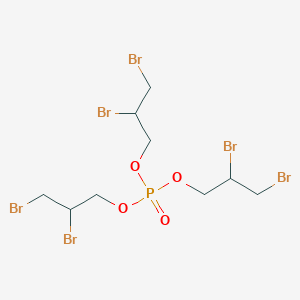

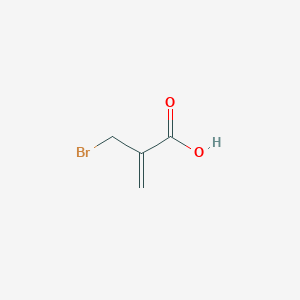

2-(Bromomethyl)acrylic acid (BMAA) is an organic compound that has been studied extensively in the past two decades. It is a halogenated alkyl ester of acrylic acid and has a wide range of applications in research and industrial settings. BMAA has been used in the synthesis of many compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential as a therapeutic agent. In addition, BMAA is of interest to researchers in the fields of biochemistry, physiology, and toxicology due to its potential to interact with biological systems.

科学研究应用

乳液聚合:甲基2-(溴甲基)丙烯酸甲酯(MBrMA)在甲基丙烯酸甲酯(MMA)的乳液聚合中用作链转移剂,产生官能化的大分子单体。这些大分子单体在与苯乙烯(Bon, Morsley, Waterson, & Haddleton, 2000)聚合中具有潜在应用。

MBH化学中的合成应用:2-(溴甲基)-3-芳基-2-丙烯酸衍生物在MBH化学中显示出潜在应用,特别是在合成新的三碳化物(Zulykama & Perumal, 2009)方面。

α-亚甲基-γ-内酯的合成:2-(溴甲基)丙烯酸与羰基化合物的铟促反应导致α-亚甲基-γ-内酯的合成,这是各种合成中的重要化学结构(Choudhury, Foubelo, & Yus, 1999)。

有机催化烷基化:用3-取代的2-(溴甲基)丙烯酸酯对醛的有机催化α-烷基化产生高对映和对映选择性的α-支链和官能化醛(Jiménez等,2012)。

嘧啶类似物的合成:2-(溴甲基)丙烯酸与羰基亚胺反应产生1,3-二取代-5-亚甲基-6H-嘧啶-2,4-二酮衍生物,这些衍生物对各种亲核试剂起着Michael受体的作用。这对于嘧啶类似物的创制具有重要意义(Anglada等,1996)。

氨基酸构建块的制备:合成烷基2-(溴甲基)环氧乙烯-2-羧酸酯和烷基3-溴氮杂环丙烷-3-羧酸酯为未来合成物提供了有前途的氨基酸构建块(Mangelinckx et al., 2008)。

自由基聚合:甲基2-(酰氧甲基)丙烯酸酯的均聚比甲基丙烯酸酯更快,通过立体位阻辅助聚合得到更高分子量的均聚物(Kobatake, Yamada, & Aoki, 1995)。

安全和危害

2-(Bromomethyl)acrylic acid is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is advised to avoid breathing its dust and to wear protective clothing, gloves, and eye/face protection when handling it . In case of contact with skin or eyes, immediate medical attention is required .

作用机制

Target of Action

2-(Bromomethyl)acrylic acid primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (aldehydes and ketones) through a chemical reaction, forming α-methylene-butyrolactones . This reaction is a key step in the synthesis of various complex organic compounds and pharmaceuticals.

Biochemical Pathways

The formation of α-methylene-butyrolactones affects the metabolic pathways involving aldehydes and ketones. The downstream effects of this interaction can lead to the synthesis of various complex organic compounds and pharmaceuticals .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The primary molecular effect of 2-(Bromomethyl)acrylic acid’s action is the formation of α-methylene-butyrolactones . This transformation is used in the synthesis of methotrexate analogues , which are used in the treatment of certain types of cancer and autoimmune diseases.

Action Environment

It’s worth noting that the compound is stored at a temperature of 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.

生化分析

Biochemical Properties

It is known to react with aldehydes and ketones to form α-methylene-butyrolactones This suggests that it may interact with enzymes, proteins, and other biomolecules that have aldehyde or ketone groups

Molecular Mechanism

It is known to form α-methylene-butyrolactones when it reacts with aldehydes and ketones This suggests that it may exert its effects at the molecular level through these reactions

属性

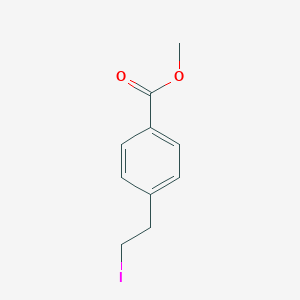

IUPAC Name |

2-(bromomethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOYFQLPKUQDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223008 | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

72707-66-5 | |

| Record name | 2-(Bromomethyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72707-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072707665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)propenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-(Bromomethyl)acrylic acid in organic synthesis?

A1: 2-(Bromomethyl)acrylic acid serves as a versatile building block for various heterocyclic and carbocyclic compounds. [, , , , , ] Notably, it acts as a key component in the synthesis of α-methylene-γ-butyrolactones [, , ], α-methylene-γ-butyrolactams [], and 5-methylene-6H-pyrimidine-2,4-dione derivatives, a new class of thymine analogues. [, ]

Q2: How does 2-(Bromomethyl)acrylic acid react with carbodiimides?

A2: Under mild conditions, 2-(Bromomethyl)acrylic acid undergoes N,N′-cyclization with carbodiimides, resulting in 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives. [, ] These products exhibit good Michael acceptor properties.

Q3: Can you explain the mechanism of copolymer formation when 2-(Bromomethyl)acrylic acid reacts with haloacetic acids?

A3: The reaction proceeds through a mechanism akin to phase transfer catalysis. [] Triethylammonium carboxylate salt, generated in situ, acts as a nucleophile, attacking 2-(Bromomethyl)acrylic acid and haloacetic acids to form the copolyester. Interestingly, 2-(Bromomethyl)acrylic acid displays higher reactivity compared to haloacetic acids.

Q4: What is the role of indium in reactions involving 2-(Bromomethyl)acrylic acid?

A4: Indium promotes the reaction between 2-(Bromomethyl)acrylic acid and carbonyl compounds like aldehydes and aldimines. [, , , ] This leads to the formation of substituted α-methylene-γ-lactones and α-methylene-γ-butyrolactams, respectively.

Q5: How can the unsaturated copolyesters synthesized from 2-(Bromomethyl)acrylic acid be further modified?

A5: The pendent vinylidine groups in these copolyesters provide reactive sites for crosslinking. [] Radical polymerization with vinyl monomers, like styrene or methyl methacrylate, results in the formation of insoluble semi-interpenetrating networks.

Q6: How does the reactivity of 2-(Bromomethyl)acrylic acid compare to other haloacetic acids in copolymerization reactions?

A6: 2-(Bromomethyl)acrylic acid demonstrates significantly higher reactivity than chloro- or bromoacetic acids. [] This difference in reactivity leads to a higher incorporation of 2-(Bromomethyl)acrylic acid into the copolymer structure compared to its feed ratio.

Q7: What makes α-methylene-γ-butyrolactam derivatives interesting from a biological perspective?

A7: These compounds are structurally related to α-methylene-γ-butyrolactones but display lower cytotoxic activity in certain cases. [] This difference makes them promising candidates for further investigation in medicinal chemistry.

Q8: How are the Baylis-Hillman adducts utilized in the synthesis of α-methylene-γ-butyrolactams?

A8: Baylis-Hillman adducts, upon reaction with HBr, yield cinnamyl bromide derivatives. [] These intermediates are then converted to the corresponding DABCO salts, which upon reaction with nitroethane and subsequent reductive cyclization, afford α-methylene-γ-butyrolactams.

Q9: What spectroscopic techniques are typically employed for the characterization of compounds synthesized using 2-(Bromomethyl)acrylic acid?

A9: Common techniques include IR spectroscopy, 1H-NMR, and 13C-NMR. [] These methods help in confirming the structure and analyzing the composition of the synthesized polymers and other derivatives.

Q10: Are there any examples of using 2-(Bromomethyl)acrylic acid in organometallic chemistry?

A10: Yes, 2-(Bromomethyl)acrylic acid and its derivatives can undergo oxidative addition to platinum(II) complexes. [] This reaction allows for the preparation of organoplatinum(IV) complexes containing vinyl substituents, which can be further utilized in polymer synthesis.

Q11: What is the significance of the Wittig salt derived from 2-(Bromomethyl)acrylic acid?

A11: The Wittig salt of 2-(Bromomethyl)acrylic acid acts as a crucial precursor for the synthesis of 1,3-butadiene-2-carboxylic acids. [] This reaction pathway highlights another synthetic application of 2-(Bromomethyl)acrylic acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)